Hetrombopag is a novel, orally bioavailable small-molecule thrombopoietin receptor agonist designed primarily for the treatment of thrombocytopenia, a condition characterized by low platelet counts. It mimics the action of thrombopoietin, a natural hormone that stimulates platelet production from megakaryocytes in the bone marrow. Hetrombopag has gained attention for its potential to enhance platelet counts in patients undergoing chemotherapy or suffering from chronic immune thrombocytopenia .
Chemically, hetrombopag is classified as a non-peptide small-molecule compound. Its chemical formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 458.47 g/mol . The compound is derived from structural modifications of eltrombopag, another thrombopoietin receptor agonist, which enhances its potency and reduces toxicity .
The synthesis of hetrombopag involves several key steps starting from commercially available starting materials. Although specific synthetic pathways are proprietary, the general process includes:
Industrial production methods mirror these synthetic routes but are optimized for large-scale manufacturing using automated reactors and stringent quality control measures .
The molecular structure of hetrombopag features a complex arrangement that allows it to effectively bind to the thrombopoietin receptor. The compound's structural characteristics include:
The precise three-dimensional conformation plays a crucial role in its biological activity .
Hetrombopag can undergo various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
Hetrombopag exerts its pharmacological effects through binding to the thrombopoietin receptor on progenitor cells. This interaction activates several intracellular signaling pathways, including:
These signaling cascades lead to increased megakaryocyte proliferation and differentiation, ultimately resulting in enhanced platelet production .
Hetrombopag is primarily investigated for its applications in treating various forms of thrombocytopenia, including:
In addition to its therapeutic applications, hetrombopag serves as a model compound in research focused on the structure-activity relationship of thrombopoietin receptor agonists and the mechanisms underlying platelet production . Its unique formulation allows for oral administration, potentially leading to better patient compliance compared to injectable alternatives .
Hetrombopag (C₂₅H₂₂N₄O₅; molecular weight 458.474) is a structurally optimized, non-peptide thrombopoietin mimetic designed for specific interaction with the transmembrane domain of the human thrombopoietin receptor. Its chemical structure features strategic modifications compared to first-generation agents: a heterocyclic carboxylic acid moiety replaces the biphenyl structure found in eltrombopag, reducing hepatotoxic potential, while benzene and saturated carbon rings substitute xylene groups to enhance lipophilicity and receptor-binding affinity [1] [3] [6]. These modifications confer nanomolar potency (half maximal effective concentration values < 10 nM) in thrombopoietin receptor-expressing cell lines like 32D-Myeloproliferative Leukemia Virus Oncogene cells. Molecular docking studies indicate that hetrombopag binds to the thrombopoietin receptor transmembrane helix, inducing dimerization or conformational changes that trigger Janus kinase 2 activation—the initial step in thrombopoietin receptor signal transduction [1] [2]. This binding is highly specific, as evidenced by the absence of activity in parental 32D cells lacking thrombopoietin receptor expression [1].
Table 1: Structural Features Enabling Thrombopoietin Receptor Activation by Hetrombopag
| Structural Element | Functional Role | Biological Consequence |
|---|---|---|
| Heterocyclic carboxylic acid | Replaces biphenyl structure | Reduced hepatotoxicity potential |
| Benzene/saturated carbon rings | Enhances lipophilicity | Improved membrane permeability and receptor binding |
| Specific spatial conformation | Binds transmembrane domain | Induces receptor dimerization/activation |
| Small molecular weight (458.474 Da) | Facilitates oral absorption | Enables oral bioavailability |
Upon thrombopoietin receptor engagement, hetrombopag activates three principal signaling cascades essential for megakaryopoiesis: the Signal Transducer and Activator of Transcription, Phosphoinositide 3-Kinase/Protein Kinase B, and Extracellular Signal-Regulated Kinase pathways. In 32D-Myeloproliferative Leukemia Virus Oncogene cells, hetrombopag treatment induces rapid phosphorylation of Signal Transducer and Activator of Transcription 5 (Tyr694), Signal Transducer and Activator of Transcription 3 (Tyr705), Protein Kinase B (Ser473), and Extracellular Signal-Regulated Kinase 1/2 (Thr202/Tyr204) [1] [2]. These pathways operate with distinct temporal dynamics:
Table 2: Signaling Pathways Activated by Hetrombopag in Hematopoietic Cells
| Pathway | Key Phosphorylation Events | Time Course | Biological Functions |
|---|---|---|---|
| Signal Transducer and Activator of Transcription | Signal Transducer and Activator of Transcription 5 (Tyr694), Signal Transducer and Activator of Transcription 3 (Tyr705) | 15–30 min (sustained) | Survival gene expression, differentiation transcription factors |
| Phosphoinositide 3-Kinase/Protein Kinase B | Protein Kinase B (Ser473) | 30–45 min | Metabolic regulation, anti-apoptotic signaling |
| Extracellular Signal-Regulated Kinase | Extracellular Signal-Regulated Kinase 1/2 (Thr202/Tyr204) | 45–60 min | Proliferation, cytoskeletal reorganization |
Hetrombopag demonstrates additive pharmacodynamic effects with endogenous thrombopoietin rather than competitive inhibition. In 32D-Myeloproliferative Leukemia Virus Oncogene cells, co-treatment with hetrombopag and recombinant human thrombopoietin produces supra-additive increases in Signal Transducer and Activator of Transcription, Phosphoinositide 3-Kinase, and Extracellular Signal-Regulated Kinase phosphorylation compared to either agent alone [1] [2]. This synergy extends to functional outcomes: combined exposure enhances cell viability by 35–40% over monotherapy and reduces apoptosis by 50% in cytokine-deprived conditions. The mechanistic basis involves hetrombopag binding to the transmembrane domain while thrombopoietin engages the extracellular cytokine receptor homology domain, enabling simultaneous activation of complementary signaling complexes [1] [7]. This dual engagement is particularly advantageous in thrombocytopenic conditions where endogenous thrombopoietin levels are elevated, as hetrombopag amplifies thrombopoietin signaling without receptor downregulation or antibody generation—a limitation observed with peptide-based thrombopoietin mimetics [1] [2].
Hetrombopag exerts precise control over the G1-S cell cycle transition in megakaryocyte progenitors through coordinated upregulation of key regulatory proteins. In 32D-Myeloproliferative Leukemia Virus Oncogene cells, 24-hour treatment with hetrombopag (10–100 nM) significantly increases expression of phosphorylated Retinoblastoma Protein (Ser780/807), Cyclin D1, and Cyclin-Dependent Kinase 4/6 [1] [2]. This regulatory triad functions as follows:
Flow cytometric analysis confirms functional consequences: hetrombopag-treated cells exhibit a 50% reduction in G1-phase arrest and a proportional increase in S-phase entry compared to controls. This cell cycle normalization is essential for megakaryocyte progenitor expansion, as impaired G1 progression underlies thrombocytopenia in myelosuppressive conditions [1] [2].
Beyond cell cycle regulation, hetrombopag promotes megakaryocyte survival through selective modulation of B-cell lymphoma-2 family proteins. In thrombopoietin receptor-positive hematopoietic cells, hetrombopag upregulates the anti-apoptotic protein B-cell lymphoma-extra large by 2.8 fold while simultaneously downregulating the pro-apoptotic effector Bcl-2 Antagonist Killer 1 by 60% [1] [2] [4]. This dual regulation shifts the B-cell lymphoma-extra large/Bcl-2 Antagonist Killer 1 stoichiometry toward survival, preventing mitochondrial outer membrane permeabilization and cytochrome c release. The mechanism involves Signal Transducer and Activator of Transcription 5-dependent transcription of B-cell lymphoma-extra large and post-translational modification of Bcl-2 Antagonist Killer 1 [1] [4].
This survival advantage is particularly evident when contrasted with eltrombopag, which paradoxically activates Bcl-2 Antagonist Killer 1 through direct binding to its α4/α6/α7 groove (dissociation constant ≈ 1.2 μM), promoting apoptosis in non-megakaryocytic cells [4]. Hetrombopag lacks this off-target pro-apoptotic activity, demonstrating cell type-specific effects attributable to its selective thrombopoietin receptor binding and absence of direct Bcl-2 Antagonist Killer 1 interaction. Consequently, hetrombopag maintains platelet precursor viability without inducing apoptosis in other hematopoietic lineages—a critical safety consideration absent in conventional B-cell lymphoma-extra large inhibitors like navitoclax that cause dose-limiting thrombocytopenia [2] [4] [7].
Table 3: Apoptosis Regulation by Hetrombopag in Hematopoietic Cells
| Molecular Target | Regulation by Hetrombopag | Functional Outcome | Specificity Mechanism |
|---|---|---|---|
| B-cell lymphoma-extra large | ↑ 2.8 fold expression | Blocks pro-apoptotic Bcl-2 Homology 3-only proteins | Signal Transducer and Activator of Transcription 5-dependent transcription |
| Bcl-2 Antagonist Killer 1 | ↓ 60% expression | Prevents mitochondrial pore formation | Transcriptional/post-translational modification |
| Bcl-2 Antagonist Killer 1 activation groove | No direct binding | Avoids off-target apoptosis | Structural specificity vs. eltrombopag |
| Thrombopoietin receptor | Selective agonism | Restricts activity to megakaryocyte lineage | Transmembrane domain binding specificity |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6